D,L-2-Phenylglycine-d5

Overview

Description

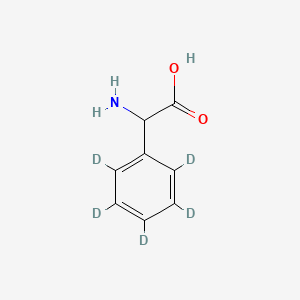

D,L-2-Phenylglycine-d5: is a deuterium-labeled version of 2-phenylglycine, where five hydrogen atoms are replaced with deuterium. This compound is a non-proteinogenic alpha amino acid, meaning it is not incorporated into proteins during translation. It is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D,L-2-Phenylglycine-d5 typically involves the reaction of L-2-phenylglycine with deuterium oxide (D2O) in the presence of sodium hydride. The process includes several steps such as acidification and crystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound can be achieved through the cyanidation reaction of benzaldehyde and hydrocyanic acid, followed by reactions with carbon dioxide and ammonia to form 5-phenyl-hydantoin. This intermediate is then subjected to steam stripping, alkaline hydrolysis, and other purification steps to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D,L-2-Phenylglycine-d5 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: D,L-2-Phenylglycine-d5 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its isotopic labeling helps in tracing reaction pathways and studying molecular interactions .

Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its deuterium labeling allows for precise tracking of metabolic processes and interactions with biological molecules .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, particularly beta-lactam antibiotics. Its unique properties make it valuable in the development of new therapeutic agents .

Mechanism of Action

The mechanism by which D,L-2-Phenylglycine-d5 exerts its effects involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for specific enzymes. The deuterium atoms in the compound can influence reaction rates and pathways, providing insights into enzyme kinetics and mechanisms .

Comparison with Similar Compounds

2-Phenylglycine: The non-deuterated version of D,L-2-Phenylglycine-d5, used in similar applications but without the isotopic labeling.

4-Hydroxyphenylglycine: Another phenylglycine derivative with hydroxyl substitution, used in the synthesis of glycopeptide antibiotics.

3,5-Dihydroxyphenylglycine: A derivative with two hydroxyl groups, also used in antibiotic synthesis.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to its non-deuterated counterparts .

Biological Activity

D,L-2-Phenylglycine-d5 is a deuterated derivative of 2-phenylglycine, characterized by the substitution of five hydrogen atoms with deuterium. This modification enhances its utility in various biochemical and pharmacological studies, particularly in metabolic tracking and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analyses with related compounds.

- Molecular Formula : C₈H₄D₅NO₂

- Molecular Weight : Approximately 156.20 g/mol

- Structure : this compound features a non-proteinogenic alpha amino acid structure, which means it is not incorporated into proteins during translation.

This compound has been identified as a tracer molecule in metabolic studies. Its unique isotopic properties allow researchers to track its incorporation and metabolism within biological systems using techniques such as mass spectrometry. The incorporation of deuterium helps to elucidate metabolic pathways and the pharmacokinetic profiles of related compounds.

- Metabolic Tracing : When introduced into cell cultures or organisms, the deuterium atoms can be monitored through various metabolic pathways, providing insights into the uptake, breakdown, and excretion processes of phenylglycine.

- NMR Spectroscopy : Deuteration improves the resolution of protein structures analyzed by nuclear magnetic resonance (NMR) spectroscopy, reducing signal overlap and background noise.

Biological Activity

Research indicates that this compound interacts with various biomolecules, influencing biochemical pathways. It has been shown to affect cellular processes and the production of specific compounds in organisms such as Escherichia coli.

Case Studies

- Seizure Models : In studies involving seizure models in mice, derivatives of phenylglycine have demonstrated significant neuroprotective effects. For instance, certain phenylglycinamide derivatives exhibited potent activity across various seizure models (ED50 values ranging from 18.8 mg/kg to 73.9 mg/kg) . While this compound itself has not been directly tested in these models, its structural relatives suggest potential therapeutic applications.

- Analgesic Activity : Related compounds such as DL-2-phenylglycine octyl ester have shown significant antiphlogistic (anti-inflammatory), analgesic, and spasmolytic activities in animal models . This suggests that this compound may also possess similar pharmacological properties due to its structural characteristics.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to its non-deuterated counterpart and other amino acids:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₄D₅NO₂ | Deuterated; tracer molecule for metabolic studies | Potentially influences metabolic pathways |

| 2-Phenylglycine | C₈H₉NO₂ | Non-deuterated; naturally occurring metabolite | Found in breast milk; relevant in human nutrition |

| DL-2-phenylglycine octyl ester | C₈H₉NO₂ | Ester derivative; shows analgesic activity | Antiphlogistic and spasmolytic activities |

| D-Lysine | C₆H₁₄N₂O₂ | Proteinogenic; involved in protein synthesis | Essential amino acid; supports growth and repair |

Applications in Research

This compound is primarily utilized in scientific research for:

- Metabolic Studies : Its use as a tracer allows for detailed investigations into metabolic pathways involving phenylglycine.

- Structural Biology : Enhances the clarity of NMR studies by reducing background noise through deuteration.

- Drug Development : Assists in understanding the pharmacokinetics of drug candidates that share structural similarities with phenylglycine derivatives.

Properties

IUPAC Name |

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858303 | |

| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-96-1 | |

| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.